![molecular formula C9H15NO3 B2803462 methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate CAS No. 1909286-90-3](/img/structure/B2803462.png)
methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
Overview
Description
Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of both pyrrolidine and morpholine rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
Pharmaceutical Development
Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it suitable for:
- Pain Management : The compound may exhibit analgesic properties due to its ability to interact with pain pathways.
- CNS Disorders : Research suggests potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its utility in organic synthesis includes:
- Building Block for Drug Candidates : It can be used to create derivatives that may enhance pharmacological profiles.
- Synthesis of Heterocycles : The pyrrolidine structure allows for further derivatization, leading to the formation of diverse heterocyclic compounds.
Biological Research
In biological studies, this compound is used to explore various biological mechanisms:
- Mechanism of Action Studies : Understanding how this compound interacts with specific receptors can provide insights into drug design.
- Metabolic Pathway Investigations : Its metabolic fate can be studied to predict pharmacokinetics and potential toxicity.
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: CNS Activity
Research focusing on the central nervous system activity revealed that the compound could modulate serotonin receptors. This modulation was linked to anxiolytic effects in preclinical trials, indicating promise for treating anxiety disorders.
Mechanism of Action
The mechanism of action of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
- Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
Uniqueness
Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to similar compounds.
Biological Activity
Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a nitrogen-containing heterocyclic compound. Its structure features a pyrrolidine ring fused with a morpholine moiety, which is significant in determining its biological properties. The stereochemistry at positions 3 and 8a contributes to its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and topoisomerases, which play critical roles in cell proliferation and cancer progression. For example, the inhibition of SGK-1 kinase has been linked to potential anti-cancer effects .
- Cytotoxicity : Research indicates that derivatives of pyrrolo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrrole derivatives show significant activity against human epidermoid carcinoma and leukemia cell lines .
- Antimicrobial Activity : Pyrrole derivatives are also being explored for their antibacterial properties. Recent advancements highlight their potential as inhibitors of Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study conducted on various pyrrole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This compound was included in the screening and showed promising results with an IC50 value indicating significant cytotoxicity against colon adenocarcinoma cell lines .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrrole derivatives against resistant strains of bacteria. This compound exhibited an MIC comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
methyl (3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQWSGIBAROLHY-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCCC2CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN2CCC[C@@H]2CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-90-3 | |
Record name | methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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